3-Chloro-4-nitro-2-propoxypyridine
Description
3-Chloro-4-nitro-2-propoxypyridine is a pyridine derivative featuring a chlorine atom at position 3, a nitro group at position 4, and a propoxy substituent at position 2. This compound belongs to a class of nitro-substituted pyridines, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties.
Properties
IUPAC Name |
3-chloro-4-nitro-2-propoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-5-14-8-7(9)6(11(12)13)3-4-10-8/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOFYAVEHODELU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=CC(=C1Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-nitro-2-propoxypyridine typically involves the nitration of 3-chloro-2-propoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-nitro-2-propoxypyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom at the third position can be replaced by various nucleophiles, leading to the formation of different substituted pyridine derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The propoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Aminopyridines: Resulting from the reduction of the nitro group.
Aldehydes and Carboxylic Acids: Produced from the oxidation of the propoxy group.
Scientific Research Applications
3-Chloro-4-nitro-2-propoxypyridine finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-nitro-2-propoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the propoxy group may enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The structural analogs of 3-Chloro-4-nitro-2-propoxypyridine differ primarily in the alkoxy group at position 2 and the positions of other substituents. Key comparisons are summarized below:
Table 1: Comparison of Pyridine Derivatives
Key Observations:
Alkoxy Group Impact :
- The cyclopentyloxy analog () has a higher molecular weight (242.66 vs. 228.63) and predicted boiling point (357.3°C) compared to the propoxy derivative, likely due to the bulkier cyclopentyl group. The propoxy group offers a balance between hydrophobicity and steric hindrance, which may enhance solubility in organic solvents.
Electron-Withdrawing Effects :
- The nitro group at position 4 in both this compound and its cyclopentyloxy analog contributes to a strongly electron-deficient aromatic ring, as evidenced by the low predicted pKa (-2.23) of the latter . This acidity is critical in reactions involving nucleophilic substitution or coordination chemistry.
Functional Group Variations :
- Compounds like 4-Chloro-5-methoxypyridin-3-amine () lack the nitro group but feature an amine at position 3, which drastically alters reactivity (e.g., participation in coupling reactions).
- The trimethylsilyl-ethynyl group in introduces steric bulk and silicon-mediated reactivity, which is absent in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
